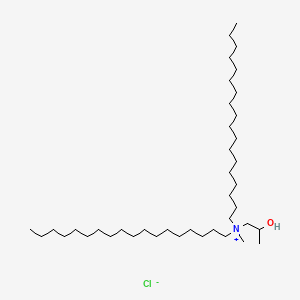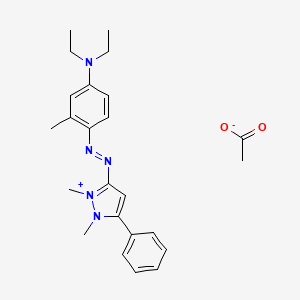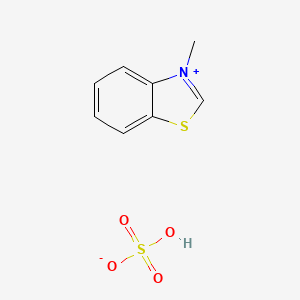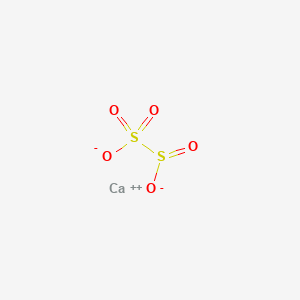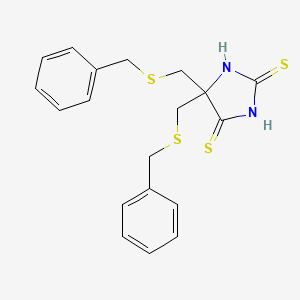
5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione is a chemical compound with the molecular formula C19H20N2O2S2 and a molecular weight of 372.504 g/mol . This compound belongs to the class of hydantoins, which are known for their diverse applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione typically involves the reaction of hydantoin derivatives with benzylthiol. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydantoin, followed by the addition of benzylthiol to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted hydantoins depending on the nucleophile used.
Applications De Recherche Scientifique
5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticonvulsant and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, such as photochromic compounds and polymers.
Mécanisme D'action
The mechanism of action of 5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydantoin: The parent compound of 5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione.
5,5-Diphenylhydantoin: Known for its anticonvulsant properties.
5,5-Dimethylhydantoin: Used in the synthesis of various pharmaceuticals.
Uniqueness
This compound is unique due to the presence of benzylthio groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s reactivity and potential biological activities compared to other hydantoin derivatives .
Propriétés
Numéro CAS |
142979-96-2 |
|---|---|
Formule moléculaire |
C19H20N2S4 |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
5,5-bis(benzylsulfanylmethyl)imidazolidine-2,4-dithione |
InChI |
InChI=1S/C19H20N2S4/c22-17-19(21-18(23)20-17,13-24-11-15-7-3-1-4-8-15)14-25-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22,23) |
Clé InChI |
LSVVTJTZYRGALO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCC2(C(=S)NC(=S)N2)CSCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran](/img/structure/B12685921.png)

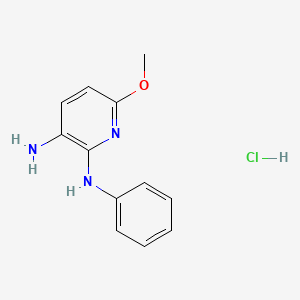
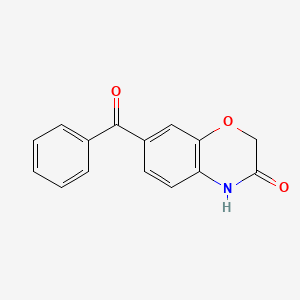
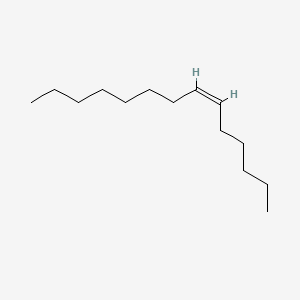
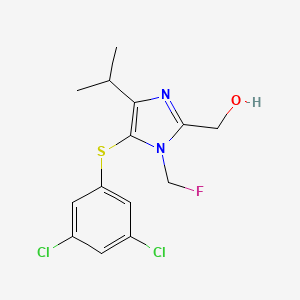
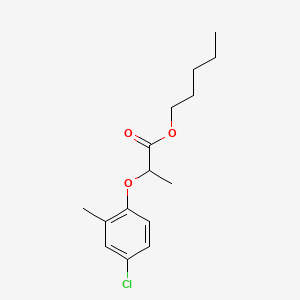

![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
